HSP90α Binding Affinity: Only Known Quantitative Interaction Data for This Compound
In an NMR-based fragment screen, N-(4-acetamidophenyl)-3,4-dihydro-2H-1-benzopyran-3-carboxamide exhibited a dissociation constant (Kd) of 19,000 nM (19 µM) for human HSP90α, measured by 2D 1H-15N chemical shift perturbation [1]. No matched assay data exist for structurally analogous N-aryl-3,4-dihydro-2H-1-benzopyran-3-carboxamides. This Kd places the compound in the weak fragment-hit range, approximately 1,000- to 10,000-fold weaker than optimized HSP90 inhibitors such as geldanamycin (Kd ≈ 1–10 nM) [2].
| Evidence Dimension | Binding affinity for human HSP90α |
|---|---|
| Target Compound Data | Kd = 19,000 nM |
| Comparator Or Baseline | Geldanamycin (HSP90 inhibitor) Kd ≈ 1–10 nM (literature range; no matched-assay direct comparison available) |
| Quantified Difference | ~1,900- to 19,000-fold weaker binding |
| Conditions | 2D 1H-15N HSQC NMR chemical shift perturbation assay; recombinant human HSP90α |
Why This Matters
The quantitative Kd provides the sole experimentally measured binding parameter for this compound, enabling users to assess its suitability as a low-affinity starting point in HSP90 fragment-based drug discovery versus literature benchmark inhibitors.
- [1] BindingDB. Kd = 1.90E+4 nM for human HSP90alpha by NMR. Entry associated with CAS 919033-78-6. https://www.bindingdb.org/ View Source
- [2] Roe SM et al. Structural basis for inhibition of the Hsp90 molecular chaperone by the antitumor antibiotics radicicol and geldanamycin. J Med Chem. 1999;42(2):260-266. PMID: 9925731. View Source
